(2-Morpholino-3-pyridinyl)methylchloride

Description

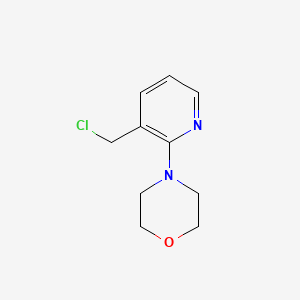

(2-Morpholino-3-pyridinyl)methylchloride is a pyridine derivative featuring a morpholino substituent at the 2-position and a chloromethyl group at the 3-position. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) confers electron-donating properties, influencing the compound’s reactivity and solubility. The chloromethyl group acts as a reactive site for nucleophilic substitution, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

4-[3-(chloromethyl)pyridin-2-yl]morpholine |

InChI |

InChI=1S/C10H13ClN2O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-8H2 |

InChI Key |

LICKCHIVLZBLBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

(2-Morpholino-3-pyridinyl)methanol

- Molecular Formula : C₁₀H₁₄N₂O₂ (Molecular Weight: 194.23 g/mol) .

- Key Differences :

- Functional Group : The hydroxyl (-OH) group in place of chloride reduces electrophilicity, limiting its utility in substitution reactions.

- Reactivity : Less reactive than the methylchloride derivative due to the absence of a good leaving group (Cl⁻ vs. OH⁻).

- Physical Properties : Higher melting point (80–83°C) compared to methylchloride, which is likely liquid at room temperature .

- Applications : Primarily used as a precursor in synthesizing methylchloride derivatives.

2-Bromo-3-methylpyridine

- Molecular Formula : C₆H₆BrN (Molecular Weight: 172.02 g/mol) .

- Key Differences: Substituents: Lacks the morpholino group, reducing electron-donating effects and solubility in polar solvents. Reactivity: Bromine is a superior leaving group compared to chloride, enabling faster nucleophilic substitutions under milder conditions. Applications: Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity .

Morphine Methylchloride

- Molecular Formula: C₁₈H₂₂ClNO₃ (Molecular Weight: 343.83 g/mol) .

- Key Differences: Structure: A complex opioid derivative with a fused ring system, unlike the simpler pyridine backbone of the target compound. Function: Primarily a quaternary ammonium salt with neuromuscular blocking activity, contrasting with the synthetic intermediate role of (2-Morpholino-3-pyridinyl)methylchloride .

Reactivity and Electronic Effects

The morpholino group in this compound donates electrons via resonance, activating the pyridine ring toward electrophilic attack. However, the electron-withdrawing chloromethyl group at the 3-position creates a polarized electronic environment, enhancing the chloride’s susceptibility to nucleophilic displacement. This duality distinguishes it from:

- Non-morpholino analogs (e.g., 3-(chloromethyl)pyridine): Reduced electron donation results in slower substitution rates.

- Bromo analogs (e.g., 2-Bromo-3-methylpyridine): Bromide’s superior leaving ability offsets the lack of morpholino-derived activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.